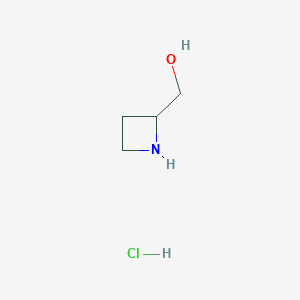

(azetidin-2-yl)methanol hydrochloride

描述

Significance of Azetidine (B1206935) Scaffolds in Chemical Research

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a significant structural motif in chemical research. Historically, this scaffold was considered challenging to synthesize due to inherent ring strain. nih.gov However, recent advances in synthetic methodologies have made a wide range of functionalized azetidines more accessible. nih.gov

In medicinal chemistry, the azetidine moiety is recognized as a "bioisostere" for other cyclic structures and as a conformationally constrained scaffold. nih.govnih.gov This structural rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. nih.gov Consequently, azetidine-containing compounds have demonstrated a broad spectrum of pharmacological activities. nih.gov A notable example is Azelnidipine, an antihypertensive drug that features an azetidine ring. nih.gov Furthermore, azetidine derivatives are utilized as analogues of amino acids like proline and β-proline in the synthesis of peptides and other bioactive molecules. nih.gov

Beyond pharmaceuticals, azetidine scaffolds are finding applications in materials science. The ring strain of azetidines can be harnessed in ring-opening polymerization reactions to produce polyamines, which have applications in areas such as gene transfection and CO2 capture.

Role of (Azetidin-2-yl)methanol Hydrochloride as a Privileged Synthetic Intermediate

This compound is considered a privileged synthetic intermediate due to its unique combination of structural features. medchemexpress.comcymitquimica.combldpharm.com As a chiral building block, it provides a pre-defined stereocenter, which is crucial in the synthesis of enantiomerically pure pharmaceutical compounds. cymitquimica.combldpharm.com The compound is bifunctional, containing both a secondary amine within the ring and a primary alcohol. These two functional groups can be selectively modified, allowing for the divergent synthesis of a library of derivatives.

The secondary amine can undergo N-alkylation, N-acylation, or arylation to introduce a variety of substituents. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. This versatility makes (azetidin-2-yl)methanol a valuable starting material for creating more complex and densely functionalized azetidine-based scaffolds for drug discovery programs. nih.gov The hydrochloride salt form ensures that the reactive amine is protonated, preventing undesired side reactions and improving the compound's shelf-life and ease of handling. cymitquimica.com

| Property | (Azetidin-2-yl)methanol | This compound |

|---|---|---|

| CAS Number | 104587-62-4 ((S)-enantiomer) | 1314981-29-7 (racemate) |

| Molecular Formula | C₄H₉NO | C₄H₁₀ClNO |

| Molecular Weight | 87.12 g/mol | 123.58 g/mol |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | 32.26 Ų |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 |

| Rotatable Bonds | 1 | 1 |

Historical Context of Azetidine Chemistry and Relevant Analogues

The chemistry of azetidines has evolved significantly since their initial exploration. For a long time, the synthesis of the four-membered ring was a considerable challenge for organic chemists, which limited their use. nih.gov Much of the early interest in this class of compounds was driven by the discovery of the β-lactam (azetidin-2-one) ring in penicillin and cephalosporin (B10832234) antibiotics. bepls.com This spurred extensive research into the synthesis and reactivity of azetidin-2-ones, often prepared via the Staudinger cycloaddition of a ketene (B1206846) and an imine. bepls.commdpi.com

Structure

3D Structure of Parent

属性

IUPAC Name |

azetidin-2-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c6-3-4-1-2-5-4;/h4-6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJFYVAXRAPUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azetidin 2 Yl Methanol Hydrochloride and Its Derivatives

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For (azetidin-2-yl)methanol, the analysis reveals several logical disconnections.

A primary disconnection is the C2-C(H2OH) bond. This simplifies the target to an azetidine-2-carboxylate or a related derivative. This approach is advantageous as the carboxylic acid or ester functionality is a versatile precursor that can be reduced to the desired primary alcohol in a final step.

Another key disconnection involves breaking the N1-C2 or N1-C4 bonds of the azetidine (B1206935) ring. This leads to an acyclic γ-amino alcohol precursor. For instance, cleaving the N1-C4 bond suggests a precursor like 4-amino-1,2-butanol, which could undergo intramolecular cyclization to form the azetidine ring. This strategy focuses on forming the heterocyclic ring from a linear, appropriately functionalized substrate.

These disconnections form the basis for the forward synthetic strategies discussed in the subsequent sections.

Synthesis of the Azetidine Ring Precursors

The construction of the strained four-membered azetidine ring is a critical phase in the synthesis. Various methodologies have been developed to efficiently create this heterocyclic core.

Cyclization Strategies for Four-Membered Nitrogen Heterocycles

The formation of the azetidine ring is often achieved through intramolecular cyclization, a process where a single molecule with reactive groups at different positions reacts to form a ring. A prevalent method involves the cyclization of γ-amino alcohols or their derivatives. In this reaction, the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon at the γ-position, which typically bears a leaving group (like a halide or a sulfonate ester), to form the C-N bond that closes the ring.

Other advanced strategies include:

[2+2] Cycloadditions: Reactions like the aza Paternò-Büchi reaction can form azetidines from imines and alkenes. nih.gov

Ring Contraction: Certain five-membered rings, such as substituted pyrrolidinones, can undergo ring contraction to yield functionalized azetidines. tandfonline.com

Metal-Catalyzed C-H Amination: Modern methods utilizing catalysts, for instance based on palladium, can facilitate the intramolecular formation of C-N bonds from amine substrates, leading to the azetidine ring.

| Strategy | Typical Precursor | Key Transformation | Reference |

|---|---|---|---|

| Intramolecular Nucleophilic Substitution | γ-Amino alcohol or γ-Haloamine | SN2 cyclization | researchgate.net |

| [2+2] Cycloaddition | Imine and Alkene | Photochemical or Lewis acid-catalyzed cycloaddition | nih.gov |

| Ring Contraction | α-Bromo-N-sulfonylpyrrolidinone | Base-induced rearrangement | tandfonline.com |

| Palladium-Catalyzed C-H Amination | Picolinamide (PA) protected amines | Intramolecular C-H activation/amination |

Functionalization of Azetidine Ring Systems

Once the azetidine ring is formed, it can be further modified. The nitrogen atom of the azetidine ring is a common site for functionalization. It can be alkylated or acylated to introduce a wide variety of substituents. This step is often crucial for modulating the properties of the final molecule or for installing protecting groups that are removed at a later stage. Furthermore, functional groups already present on the ring can be chemically altered to build molecular complexity. researchgate.net

Introduction of the Hydroxymethyl Moiety

A direct and widely used method for introducing the hydroxymethyl group at the C2 position is through the reduction of an azetidine-2-carboxylic acid or its corresponding ester derivative. This transformation is typically accomplished in the final steps of the synthesis.

The carboxylic acid or ester precursor is often synthesized first, as it provides a stable and versatile handle for purification and manipulation. Strong reducing agents are generally required for this conversion. Lithium aluminum hydride (LiAlH4) is a common choice for the reduction of both esters and carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The final product, (azetidin-2-yl)methanol, is obtained after a standard aqueous workup procedure. The hydrochloride salt can then be formed by treating the free base with hydrochloric acid.

| Reducing Agent | Substrate | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Carboxylic Acid or Ester | Anhydrous THF or Et2O, 0 °C to room temperature |

| Sodium Borohydride (NaBH4) / Lewis Acid | Ester | Alcoholic solvent, often with an additive like LiCl |

| Diisobutylaluminium Hydride (DIBAL-H) | Ester | Anhydrous non-polar solvent (e.g., Toluene, CH2Cl2), low temperature (-78 °C) |

Enantioselective Synthesis and Chiral Resolution Techniques

The C2 position of (azetidin-2-yl)methanol is a stereocenter, meaning the molecule exists as two non-superimposable mirror images, or enantiomers. For many applications, obtaining a single enantiomer is crucial. This can be achieved either by separating a racemic mixture (chiral resolution) or, more efficiently, by synthesizing the desired enantiomer directly (enantioselective synthesis).

Chiral resolution often involves reacting the racemic azetidine derivative with a chiral resolving agent to form diastereomers, which can be separated by physical means like crystallization. google.com However, modern synthetic chemistry increasingly focuses on asymmetric methods that generate the desired enantiomer from the outset.

Asymmetric Catalysis in Azetidine Formation

Asymmetric catalysis is a powerful tool for constructing chiral molecules. researchgate.netbirmingham.ac.uk In the context of azetidine synthesis, chiral catalysts can be used to control the stereochemical outcome of the ring-forming reaction. For example, enantioselective [2+2] cycloadditions of imines with allenoates have been developed using Cinchona alkaloid-based organocatalysts to produce chiral 2-alkylideneazetidines with high enantioselectivity. dovepress.com

Another powerful strategy is to start the synthesis from a readily available, enantiomerically pure starting material, a concept known as the "chiral pool" approach. Amino acids are excellent chiral pool starting materials. For instance, L-aspartic acid or L-glutamic acid can be chemically transformed through a series of steps involving protection, reduction, and cyclization to yield enantiopure (S)-azetidine-2-carboxylic acid. oup.com This intermediate is then reduced to afford (S)-(azetidin-2-yl)methanol. This approach leverages the inherent chirality of the natural amino acid to dictate the stereochemistry of the final product. Recent developments have also demonstrated that organocatalytic α-chlorination of aldehydes can lead to chiral β-chloro alcohols, which serve as versatile intermediates for the enantioselective synthesis of C2-functionalized azetidines. nih.gov

| Approach | Principle | Example | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Use of a naturally occurring chiral starting material. | Synthesis from L-aspartic acid to yield (S)-azetidine-2-carboxylic acid. | oup.com |

| Asymmetric Organocatalysis | A small, chiral organic molecule catalyzes the key bond-forming reaction. | Cinchona alkaloid-catalyzed [2+2] cycloaddition of imines and allenoates. | dovepress.com |

| Asymmetric Transition Metal Catalysis | A chiral ligand coordinates to a metal center to create a chiral catalytic environment. | Copper-catalyzed asymmetric boryl alkylation of azetines. | acs.org |

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct the stereochemistry of a reaction. | Use of optically active alpha-methylbenzylamine. | researchgate.net |

Diastereoselective Approaches

The synthesis of substituted azetidines, including derivatives of (azetidin-2-yl)methanol, often requires precise control over the spatial arrangement of substituents on the four-membered ring. Diastereoselective strategies are employed to selectively produce one diastereomer over others.

Another stereoselective approach involves the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes. This method allows for the stereospecific formation of 2-(hydroxymethyl)azetidines or pyrrolidin-3-ols, with the outcome being dependent on the specific reaction conditions chosen. figshare.com Furthermore, the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for forming the azetidin-2-one (B1220530) (β-lactam) ring. mdpi.com By using enantiopure imines or chiral auxiliaries on the ketene, this reaction can be guided to produce specific diastereomers of substituted β-lactams, which can then be further modified. mdpi.com For example, the reaction of an imine with benzyloxyacetyl chloride can yield cis-β-lactams with high stereoselectivity. mdpi.com These azetidinone intermediates can serve as precursors to compounds like (azetidin-2-yl)methanol through subsequent reduction of the carbonyl group.

Enzymatic Resolution Strategies

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture, leveraging the high stereoselectivity of enzymes. nih.gov This is particularly valuable in producing enantiomerically pure chiral compounds, as often only one stereoisomer possesses the desired biological activity. nih.gov For (azetidin-2-yl)methanol and its derivatives, enzymatic kinetic resolution is typically applied to a suitable precursor, such as a racemic alcohol or ester. nih.govpolimi.it

The strategy relies on an enzyme, most commonly a lipase, that selectively catalyzes a reaction (e.g., acylation or hydrolysis) on one enantiomer much faster than the other. nih.govpolimi.it This results in a mixture containing one unreacted enantiomer and one modified enantiomer, which can then be separated. Lipases are widely used due to their stability in organic solvents, broad substrate acceptance, and lack of need for cofactors. nih.gov

A common approach is the lipase-catalyzed enantioselective acylation of a racemic alcohol. In a typical kinetic resolution, a racemic alcohol precursor is reacted with an acyl donor in the presence of a lipase. For instance, the kinetic resolution of a racemic alcohol intermediate for the drug Ivabradine was achieved using Pseudomonas cepacia Lipase (Lipase PS). polimi.it This enzyme selectively acylated one enantiomer, allowing for the separation of the desired unreacted alcohol with a high enantiomeric ratio (96:4). polimi.it Similarly, Amano Lipase PS-C II has been used with isopropenyl acetate (B1210297) as the acyl donor to resolve a racemic alcohol, yielding the (R)-enantiomer with an enantiomeric excess (ee) of 99.6%. nih.gov The corresponding (S)-acetate could then be hydrolyzed to obtain the (S)-alcohol. nih.gov

The table below summarizes key findings from various enzymatic resolution studies on azetidine precursors and related chiral alcohols.

Salt Formation and Purification Methods

The final steps in the synthesis of (azetidin-2-yl)methanol hydrochloride involve the formation of the hydrochloride salt from the free amine, followed by purification to achieve the desired level of quality.

Salt Formation: The conversion of the basic free amine form of (azetidin-2-yl)methanol to its hydrochloride salt is a standard acid-base reaction. This is typically achieved by treating a solution of the amine with hydrochloric acid. rochester.edu The reaction is usually performed in an anhydrous organic solvent to facilitate the precipitation of the salt. Common solvents for this procedure include diethyl ether, ethanol (B145695), or methanol (B129727). A solution of hydrogen chloride in one of these solvents, or gaseous hydrogen chloride, is added to the amine solution, often at a reduced temperature to control the reaction and precipitation. The resulting hydrochloride salt, being an ionic compound, is generally insoluble in nonpolar organic solvents and precipitates out of the solution, allowing for its collection by filtration.

Purification: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. mt.comillinois.edu This technique is based on the principle that the solubility of a compound in a solvent generally increases with temperature. libretexts.org The process involves several key steps:

Solvent Selection : A suitable solvent or solvent system is chosen. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For amine hydrochlorides, common recrystallization solvents include polar protic solvents like ethanol or methanol, often used in combination with a less polar co-solvent such as diethyl ether or ethyl acetate to induce precipitation. rochester.edu

Dissolution : The crude hydrochloride salt is dissolved in the minimum amount of the hot (boiling) solvent to form a saturated solution. mt.comlibretexts.org

Cooling and Crystallization : The hot solution is allowed to cool slowly and without disturbance. libretexts.org As the temperature decreases, the solubility of the compound drops, and the solution becomes supersaturated. This leads to the formation of pure crystals, while the impurities tend to remain dissolved in the solvent (the mother liquor). mt.com Cooling may be completed in an ice bath to maximize the yield. libretexts.org

Isolation : The purified crystals are collected by vacuum filtration, using equipment such as a Büchner funnel. illinois.edulibretexts.org

Washing and Drying : The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried, often under vacuum, to remove residual solvent. libretexts.org

This process effectively removes impurities that have different solubility characteristics from the desired salt, yielding a product of high purity. mt.com

Chemical Reactivity and Transformations of Azetidin 2 Yl Methanol Hydrochloride

Reactions Involving the Azetidine (B1206935) Ring Nitrogen

The secondary amine within the azetidine ring is a key center of reactivity. Its nucleophilicity, coupled with the strain of the four-membered ring, allows for a variety of chemical transformations, including functionalization of the nitrogen atom and cleavage of the ring itself.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the azetidine nitrogen makes it nucleophilic and thus susceptible to reactions with electrophiles such as alkyl halides and acyl chlorides. These reactions provide a straightforward method for introducing a wide range of substituents onto the nitrogen atom.

N-Alkylation involves the reaction of the azetidine nitrogen with an alkylating agent, typically in the presence of a base to neutralize the generated acid. This process is fundamental for elaborating the core structure. For instance, the nitrogen can be alkylated with various alkyl halides to introduce new carbon chains or functional groups.

N-Acylation proceeds through a nucleophilic addition-elimination mechanism where the nitrogen atom attacks the carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride. savemyexams.com This reaction is often facilitated by a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl produced. reddit.com The resulting N-acyl azetidines are important intermediates in medicinal chemistry. A common strategy in multistep synthesis is the introduction of a tert-butyloxycarbonyl (Boc) group via acylation with di-tert-butyl dicarbonate (B1257347), which serves as a protecting group that can be removed under acidic conditions.

Table 1: Examples of N-Acylation and N-Alkylation Reactions on Azetidine Scaffolds This table presents illustrative examples of N-functionalization on related azetidine structures, as direct data for (azetidin-2-yl)methanol hydrochloride is limited in survey literature. The principles are directly applicable.

| Reaction Type | Substrate | Reagent | Base/Catalyst | Product Type |

|---|---|---|---|---|

| N-Alkylation | Azetidine | Allyl Bromide | K₂CO₃ | N-Allylazetidine |

| N-Acylation (Boc Protection) | Azetidine Derivative | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | N-Boc-azetidine Derivative |

| N-Acylation | Azetidine | Benzoyl Chloride | Pyridine | N-Benzoylazetidine |

Ring-Opening Reactions and Mechanistic Considerations

The significant ring strain of the azetidine ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. This reactivity provides a pathway to linear, functionalized amine derivatives. The regioselectivity of the ring cleavage is a critical aspect and is influenced by electronic and steric factors of the substituents on the ring.

Nucleophilic ring-opening is a major class of these transformations. The reaction can be initiated by various nucleophiles, and the regioselectivity depends on the substitution pattern of the azetidine. Generally, nucleophilic attack occurs at the less sterically hindered carbon adjacent to the nitrogen. However, electronic factors can override steric effects. For instance, substituents that can stabilize a positive charge, such as an aryl group, direct the nucleophilic attack to the carbon bearing that substituent.

Acid-mediated ring-opening is also a common transformation. Protonation of the azetidine nitrogen enhances the electrophilicity of the ring carbons, facilitating attack by even weak nucleophiles. In some cases, intramolecular ring-opening can occur if a nucleophilic group is tethered to the azetidine ring, leading to the formation of larger heterocyclic systems. The mechanism often involves an Sₙ2-type pathway, particularly when mediated by Lewis acids, which coordinate to the nitrogen atom to activate the ring.

Formation of Polycyclic Systems

The azetidine scaffold can serve as a versatile building block for the construction of more complex molecular architectures, including fused, bridged, and spirocyclic polycyclic systems. These advanced structures are of significant interest in drug discovery.

One strategy involves intramolecular reactions where functional groups appended to the azetidine ring react to form new rings. For example, an azetidine derivative bearing two olefinic side chains can undergo a ring-closing metathesis (RCM) reaction to form a fused bicyclic system containing a larger ring. Another approach is the use of annulation reactions, where the azetidine ring is incorporated into a newly formed ring system through cycloaddition processes. Azomethine ylides generated from azetidine derivatives can participate in [3+2] cycloaddition reactions with various dipolarophiles to create fused five-membered rings. These methods leverage the inherent reactivity of the azetidine core to build molecular complexity in a controlled manner.

Transformations of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl substituent offers another site for diverse chemical modifications. These reactions typically require that the azetidine nitrogen be protected to prevent interference from its nucleophilic and basic character.

Oxidation Reactions to Carbonyls and Carboxylic Acids

The primary alcohol of N-protected (azetidin-2-yl)methanol can be selectively oxidized to afford either the corresponding aldehyde (azetidine-2-carbaldehyde) or carboxylic acid (azetidine-2-carboxylic acid). The choice of oxidant and reaction conditions determines the outcome.

Oxidation to Aldehydes: Mild oxidation conditions are required to stop the oxidation at the aldehyde stage and prevent overoxidation to the carboxylic acid. Reagents such as Dess-Martin periodinane (DMP) and conditions used in the Swern oxidation are highly effective for this transformation. wikipedia.orgwikipedia.org The Dess-Martin oxidation is performed under neutral conditions at room temperature and is tolerant of many other functional groups. wikipedia.org The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (−78 °C) and is also known for its mildness and high yields. organic-chemistry.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents or modified one-pot, two-step procedures can convert the primary alcohol directly to a carboxylic acid. organic-chemistry.org A common method involves an initial oxidation to the aldehyde, which is then further oxidized in the same pot to the carboxylic acid. For example, a TEMPO-catalyzed oxidation with sodium hypochlorite (B82951) can first generate the aldehyde, which is subsequently oxidized with sodium chlorite (B76162) (NaClO₂) to yield the carboxylic acid. nih.gov This product, azetidine-2-carboxylic acid, is a non-proteinogenic amino acid that has been isolated from natural sources and is of significant interest as a proline analogue. wikipedia.org

Table 2: Common Oxidation Methods for Primary Alcohols This table outlines general, mild oxidation methods applicable to the N-protected form of (azetidin-2-yl)methanol.

| Reaction | Typical Reagents | Product | Key Features |

|---|---|---|---|

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) in CH₂Cl₂ | Aldehyde | Mild, neutral pH, room temperature, high chemoselectivity. wikipedia.org |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N in CH₂Cl₂ | Aldehyde | Mild, cryogenic conditions (-78 °C), avoids toxic metals. wikipedia.org |

| TEMPO-mediated Oxidation | TEMPO (cat.), NaOCl, then NaClO₂ | Carboxylic Acid | Two-step, one-pot procedure; compatible with sensitive groups. nih.gov |

Reductions and Derivatizations

While reduction of the hydroxymethyl group is not a common transformation, its derivatization is a crucial step for further synthetic manipulations. These reactions convert the hydroxyl group into other functionalities, such as esters, ethers, or leaving groups.

Derivatization to Leaving Groups: The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it is often converted into a better leaving group, such as a tosylate or mesylate. This is achieved by reacting the N-protected alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting tosylate or mesylate is highly susceptible to displacement by a wide range of nucleophiles, enabling the introduction of halides, azides, cyanides, and other functional groups at this position.

Esterification: The hydroxyl group can readily undergo esterification by reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions (e.g., Fischer esterification or using coupling agents like DCC). organic-chemistry.org This acylation reaction yields esters, which can serve as protecting groups for the alcohol or can modify the biological properties of the molecule.

Reactions at the Azetidine Ring Carbons

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org For this reaction to be relevant to (azetidin-2-yl)methanol, the azetidine ring would need to be fused to an aromatic or heteroaromatic system. The synthesis of such fused systems, like azetidine-fused chromane, has been reported. nih.gov

In a fused-ring system, the azetidine nitrogen would act as a substituent on the aromatic ring. The nitrogen atom, with its lone pair of electrons, is analogous to an amino group (-NR2), which is a powerful activating group in EAS. libretexts.org By donating electron density into the ring through resonance, it stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. msu.edu This activation effect generally makes the aromatic ring significantly more reactive than benzene (B151609) and directs incoming electrophiles to the ortho and para positions relative to the point of fusion. libretexts.orglibretexts.org

While specific EAS reactions on (azetidin-2-yl)methanol-derived fused rings are not extensively documented, the nitration of a fused nih.govnih.govacs.orgoxadiazolo[3,4-d]pyrimidine-5,7-diamine system demonstrates that EAS can be performed on related nitrogen-containing fused heterocycles. rsc.org Based on general principles, an azetidine-fused benzene ring would be expected to readily undergo reactions like halogenation, nitration, and Friedel-Crafts reactions, with substitution occurring at the positions ortho and para to the azetidine nitrogen. wikipedia.orgmasterorganicchemistry.com

The carbon atoms of the azetidine ring are susceptible to nucleophilic substitution, particularly after activation of the ring nitrogen. This reaction typically proceeds as a ring-opening via an SN2 mechanism. frontiersin.org The strain within the four-membered ring is released upon opening, providing a thermodynamic driving force for the reaction. rsc.org

Activation is achieved by converting the nitrogen into a better leaving group, for example, by protonation under acidic conditions or, more commonly, by quaternization with an alkylating agent to form a positively charged azetidinium ion. clockss.org This greatly increases the electrophilicity of the ring carbons.

The regioselectivity of the nucleophilic attack—whether it occurs at the C2 or C4 position—is a critical aspect of this reaction. The outcome is governed by a combination of steric and electronic factors.

Steric Effects: Nucleophiles tend to attack the least sterically hindered carbon atom. In many cases, this favors attack at the C4 position over the more substituted C2 position.

Electronic Effects & Substituents: The nature of the substituents on the ring can influence the site of attack. Electron-withdrawing groups can make an adjacent carbon more electrophilic. The nature of the nucleophile also plays a role; highly nucleophilic reagents may favor one site, while less nucleophilic ones favor another.

Studies on various substituted azetidinium ions have shown that in the absence of a substituent at C4, nucleophilic attack generally occurs regioselectively at this position. Conversely, the presence of a substituent at C4 can direct the attack to the C2 carbon.

Below is a table summarizing the observed regioselectivity in the nucleophilic ring-opening of various azetidinium salts, illustrating the influence of substitution patterns.

| Azetidinium Salt Substituent(s) | Nucleophile | Major Site of Attack | Reference |

| No substituent at C4 | Azide anion, Benzylamine, Acetate (B1210297) anion, Alkoxides | C4 | nih.govnih.gov |

| Methyl group at C4 | Azide anion, Benzylamine, Acetate anion, Alkoxides | C2 | nih.govnih.gov |

| 2-Aryl group | Fluoride (Bu₄NF), Chloride (Bu₄NCl) | C2 (tertiary carbon) | clockss.org |

| α,α-disubstituted (quaternary C2) | Azide anion (highly nucleophilic) | C2 | clockss.org |

| α,α-disubstituted (quaternary C2) | Acetate anion (poorly nucleophilic) | C4 | clockss.org |

Mechanistic Investigations of Key Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has provided significant insights into the mechanisms of reactions involving azetidines. By modeling the transition states of reaction pathways, researchers can rationalize and predict experimental outcomes such as regioselectivity and stereoselectivity.

For the nucleophilic ring-opening of azetidinium ions, DFT calculations have been instrumental in understanding the factors that govern whether the attack occurs at C2 or C4. These studies confirm that the reaction proceeds through an SN2 transition state. The calculated energy barriers for attack at the different ring carbons correspond well with the experimentally observed product ratios, confirming that the regioselectivity is kinetically controlled. nih.govnih.gov

Transition state analysis has also been applied to the synthesis of the azetidine ring itself. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, calculations showed that the energy of the transition state leading to the azetidine product was significantly lower than that leading to the alternative five-membered pyrrolidine (B122466) ring. This computational result correctly predicted the exclusive formation of the four-membered ring, demonstrating the kinetic favorability of the 4-exo cyclization in this specific system. frontiersin.org

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. For reactions involving azetidines, kinetic analysis has been used to understand stability and reaction pathways.

An investigation into the acid-mediated intramolecular ring-opening of a series of N-substituted aryl azetidines demonstrated a clear dependence on pH. The rate of decomposition was found to be significantly faster under more acidic conditions. This is consistent with a mechanism where the rate-determining step involves the protonated form of the azetidine. The stability of the compounds was quantified by measuring their half-lives (T₁/₂) at different pH values.

| Compound | pH | Half-life (T₁/₂) |

| Analogue 5 | 1.8 | 0.5 h |

| Analogue 5 | 2.7 | 1.2 h |

| Analogue 5 | 7.0 | Stable |

(Data relates to a specific N-aryl azetidine analogue as a representative example of pH-dependent kinetic stability.)

Furthermore, kinetic studies on the anionic ring-opening polymerization (AROP) of N-(alkylsulfonyl)azetidines showed that the polymerization kinetics are first-order with respect to the monomer concentration. This indicates that the rate of polymerization is directly proportional to the concentration of the azetidine monomer.

Stereochemical Aspects and Chiral Recognition in Azetidin 2 Yl Methanol Hydrochloride Chemistry

Configuration and Conformation of the Azetidine (B1206935) Ring System

The stereochemistry of (azetidin-2-yl)methanol hydrochloride is primarily defined by the C2 carbon of the azetidine ring, which is a stereogenic center. This gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The absolute configuration at this center is crucial as it dictates the molecule's interaction with other chiral entities. For instance, the commercially available form is often the (R)-enantiomer, specified as (R)-Azetidin-2-ylmethanol hydrochloride. evitachem.com

The four-membered azetidine ring is not planar and adopts a puckered conformation to alleviate ring strain. nih.gov Computational studies on analogous azetidine derivatives, such as L-azetidine-2-carboxylic acid, indicate that the ring can exist in various puckered states. nih.gov The specific conformation is influenced by the nature and orientation of substituents on the ring as well as the electronic environment. For example, in fluorinated azetidine derivatives, the ring pucker has been shown to change based on the protonation state of the nitrogen atom; a charge on the nitrogen can alter the preferred dihedral angle of substituents. researchgate.net This conformational flexibility, though limited, is a key feature of the azetidine system, influencing how the molecule presents its functional groups for chemical reactions.

Table 1: Key Stereochemical Descriptors for (R)-Azetidin-2-ylmethanol hydrochloride

| Descriptor | Value |

|---|---|

| IUPAC Name | [(2R)-azetidin-2-yl]methanol; hydrochloride |

| Chiral Center | C2 of the azetidine ring |

| Absolute Configuration | R |

Chiral Purity and Enantiomeric Excess Determination

The effectiveness of a chiral compound in stereoselective applications is contingent upon its chiral purity, often expressed as enantiomeric excess (% ee). For this compound, a high enantiomeric purity (typically ≥98%) is critical for its use in asymmetric synthesis. evitachem.com Several analytical techniques are employed to determine the enantiomeric excess of chiral compounds.

One powerful method is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs). While direct NMR spectra of enantiomers are identical, in the presence of a CSA, transient diastereomeric complexes are formed. These complexes have distinct NMR spectra, allowing for the differentiation and quantification of each enantiomer. For example, research on the related aziridin-2-yl methanols has shown them to be effective CSAs for determining the enantiomeric purity of α-racemic carboxylic acids. nih.gov The principle involves the formation of diastereomeric complexes through hydrogen bonding, leading to separable signals in the ¹H NMR spectrum. A linear correlation between the known % ee of prepared samples and the NMR-determined values demonstrates the method's accuracy. nih.gov Similar approaches can be applied to determine the % ee of (azetidin-2-yl)methanol itself or to use it as a CSA.

Other common methods for determining chiral purity include chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a chiral stationary phase. These techniques separate the enantiomers based on their differential interactions with the chiral stationary phase, allowing for their quantification.

Diastereomer Formation and Separation

When a molecule containing a single chiral center, such as (azetidin-2-yl)methanol, reacts to create a second chiral center, a pair of diastereomers can be formed. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which allows for their separation.

The formation of diastereomers is a common strategy in asymmetric synthesis. For example, the synthesis of complex azetidine derivatives often involves reactions that generate a second stereocenter. The stereochemical outcome of such reactions can be influenced by the existing chiral center, leading to a preferential formation of one diastereomer over the other (diastereoselection). Studies on the synthesis of 2,3-disubstituted azetidines and azetidine-2,3-dicarboxylic acids demonstrate methods that produce diastereomeric mixtures. nih.govmedwinpublishers.com

Due to their different physical properties, diastereomers can be separated using standard laboratory techniques. The most common method is chromatography, particularly silica gel column chromatography or HPLC. acs.orgresearchgate.netmdpi.com For instance, in the synthesis of C2-substituted azetidines using chiral tert-butanesulfinamides, the resulting diastereomers are readily separated by normal phase chromatography. acs.org Similarly, diastereomeric mixtures of C-2 substituted azetidine-2-carbonitriles have been successfully separated using silica gel chromatography. researchgate.net In some cases, fractional crystallization can also be employed to separate diastereomers.

Table 2: Examples of Diastereomer Separation in Azetidine Chemistry

| Starting Material/Reaction | Diastereomeric Products | Separation Method |

|---|---|---|

| Organometallic addition to sulfinimine | N-sulfinyl azetidines | Normal Phase Chromatography acs.org |

| Strecker-type reaction on chiral oxazolidine | C-2 substituted azetidines | Silica Gel Chromatography rsc.org |

Influence of Stereochemistry on Reactivity Profiles

The specific three-dimensional arrangement of atoms in this compound and its derivatives has a profound impact on their chemical reactivity. The stereochemistry dictates how the molecule interacts with reagents, catalysts, and solvents, influencing reaction rates, pathways, and the stereochemical outcome of the products.

The considerable ring strain of the four-membered ring makes azetidines susceptible to ring-opening reactions. rsc.orgrsc.org The stereochemistry at the C2 and C3 positions can significantly affect the ease and stereoselectivity of these reactions. In a notable example, the enantioselective ring-opening of 3-substituted azetidines was achieved using a chiral squaramide hydrogen-bond donor catalyst. acs.org The catalyst creates a chiral environment that differentiates between the two enantiomers of the azetidine, leading to a highly enantioenriched product. This demonstrates that the reactivity of the azetidine ring can be controlled by chiral recognition. acs.org

Furthermore, the existing stereocenter in a chiral azetidine can direct the stereochemical course of subsequent reactions, a concept known as substrate-controlled diastereoselection. For example, in the functionalization of the azetidine ring, an existing substituent can sterically hinder one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. This principle is widely used in the stereocontrolled synthesis of complex molecules containing the azetidine scaffold. rsc.org Asymmetric [2+2] cycloaddition reactions to form the azetidine ring also highlight the influence of stereochemistry, where chiral catalysts are used to control the formation of specific enantiomers. researcher.life The reactivity is therefore not just a function of the chemical groups present but is intrinsically linked to their spatial orientation.

Applications of Azetidin 2 Yl Methanol Hydrochloride in Advanced Organic Synthesis

As a Chiral Building Block for Complex Architectures

The rigid, chiral framework of (azetidin-2-yl)methanol makes it an ideal starting material for the synthesis of intricate molecules where precise control of stereochemistry is paramount. The hydrochloride salt can be readily converted to its free base or N-protected derivatives, which are then utilized in a variety of synthetic transformations.

Synthesis of Natural Products and Analogues

While direct applications of (azetidin-2-yl)methanol hydrochloride in the total synthesis of natural products are not extensively documented in readily available literature, its structural motif is present in several biologically active natural products, particularly marine alkaloids. Synthetic strategies toward these complex molecules often involve the construction of the azetidine (B1206935) ring at a key step. The use of chiral precursors such as derivatives of (azetidin-2-yl)methanol can significantly streamline these syntheses by introducing the desired stereocenter at an early stage.

For instance, the synthesis of azetidine-containing alkaloids may involve the elaboration of the hydroxymethyl group of N-protected (azetidin-2-yl)methanol into more complex side chains or its use as a handle for coupling with other fragments of the target molecule. The inherent chirality of the C2 position of the azetidine ring, derived from (azetidin-2-yl)methanol, is crucial for achieving the correct stereochemistry of the final natural product.

Construction of Azetidine-Containing Macrocycles

This compound, after conversion to a suitable N-protected derivative, can be employed in the synthesis of azetidine-containing macrocycles. The bifunctional nature of the molecule, possessing both a secondary amine (or a protected amine) and a primary alcohol, allows for its incorporation into macrocyclic frameworks through reactions such as amidation and etherification. The chiral center at the 2-position of the azetidine ring also introduces a stereochemical element into the macrocycle, which can be critical for its biological activity.

| Macrocycle Type | Synthetic Strategy | Role of (Azetidin-2-yl)methanol Derivative |

| Peptide Macrocycles | Solid-phase or solution-phase peptide synthesis | Introduction of a conformationally constrained, non-natural amino acid analogue. |

| Polyether Macrocycles | Ring-closing metathesis or Williamson ether synthesis | Serves as a chiral diol or amino alcohol building block. |

| Polyamide Macrocycles | Ring-closing amidation | Provides a chiral diamine or amino acid component. |

As a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. While the use of (azetidin-2-yl)methanol itself as a chiral auxiliary is not a mainstream application, its derivatives have the potential to be employed in this capacity. The general principle involves attaching the chiral azetidine moiety to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield an enantiomerically enriched product.

For example, an acyl derivative of (azetidin-2-yl)methanol could be used to control the stereochemistry of enolate alkylation or aldol (B89426) reactions. The rigid azetidine ring would create a well-defined chiral environment around the reactive center, leading to a high degree of stereocontrol. The steric hindrance and electronic properties of the azetidine ring would play a crucial role in directing the approach of the electrophile. After the reaction, the chiral auxiliary could be removed by hydrolysis or reduction.

Role in Catalyst Design and Ligand Synthesis

The chiral scaffold of (azetidin-2-yl)methanol is an excellent starting point for the synthesis of novel chiral ligands for asymmetric catalysis. The nitrogen atom and the hydroxyl group provide convenient handles for modification and coordination to metal centers. The rigidity of the four-membered ring can lead to well-defined metal complexes with a specific chiral environment, which is essential for high enantioselectivity in catalytic reactions.

Derivatives of (azetidin-2-yl)methanol have been used to synthesize a variety of chiral ligands, including amino alcohol, diamine, and phosphine-containing ligands. These ligands have been successfully applied in a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

| Ligand Class | Synthesis from (Azetidin-2-yl)methanol Derivative | Application in Asymmetric Catalysis | Typical Enantioselectivity |

| Amino Alcohols | N-alkylation or N-arylation | Asymmetric addition of organozinc reagents to aldehydes. | Moderate to high |

| Diamines | Conversion of the hydroxyl group to an amine | Rhodium-catalyzed asymmetric hydrogenation of ketones. | Good to excellent |

| Phosphine Ligands | Conversion of the hydroxyl group to a phosphine | Palladium-catalyzed asymmetric allylic alkylation. | High |

Preparation of Advanced Synthetic Intermediates

Beyond its direct use in the synthesis of complex targets, this compound is a precursor to a variety of advanced synthetic intermediates. The functional groups of the molecule can be readily manipulated to introduce other functionalities, making it a versatile starting material for the preparation of more elaborate building blocks.

For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing access to chiral azetidine-2-carbaldehyde or azetidine-2-carboxylic acid derivatives. These intermediates are valuable in peptide synthesis and as precursors to other chiral molecules. The nitrogen atom can be functionalized with a wide range of protecting groups or substituted with various alkyl or aryl groups, allowing for the fine-tuning of the steric and electronic properties of the resulting intermediates.

| Intermediate | Synthesis from (Azetidin-2-yl)methanol | Application |

| N-Boc-(azetidin-2-yl)methanol | Protection of the nitrogen with Boc anhydride | Key intermediate for further functionalization. |

| (S)-Azetidine-2-carboxylic acid | Oxidation of the alcohol | Building block for non-natural peptides. |

| 2-Cyanoazetidine derivatives | Conversion of the alcohol to a nitrile | Precursors to other functional groups. |

Spectroscopic Characterization Techniques for Structural Elucidation of Azetidin 2 Yl Methanol Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (azetidin-2-yl)methanol hydrochloride, proton (¹H) and carbon-13 (¹³C) NMR, complemented by two-dimensional techniques, are essential for unambiguous structural assignment. The presence of the hydrochloride salt influences the chemical environment, particularly of nuclei close to the protonated nitrogen atom, leading to shifts in their resonance frequencies compared to the free base.

¹H NMR: The proton spectrum is expected to show distinct signals for the methanolic protons (-CH2OH), the chiral proton at the C2 position, and the protons on the C3 and C4 positions of the azetidine (B1206935) ring. The protons on the nitrogen and oxygen atoms are exchangeable and may appear as broad signals or not be observed, depending on the solvent used (e.g., D2O).

¹³C NMR: The carbon spectrum will display four signals corresponding to the four unique carbon atoms in the molecule: the hydroxymethyl carbon (-CH2OH) and the three carbons of the azetidine ring (C2, C3, and C4). The carbons directly attached to the heteroatoms (C2, C4, and the methanol (B129727) carbon) are expected to be the most downfield.

The following tables outline the predicted chemical shifts for (azetidin-2-yl)methanol. Actual values for the hydrochloride salt in a specific deuterated solvent may vary.

Table 1: Predicted ¹H NMR Chemical Shifts for (Azetidin-2-yl)methanol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H2 (CH-N) | ~3.5 - 4.0 | Multiplet (m) | Chiral center, coupled to H3 and CH2OH protons. Shift is downfield due to adjacent N and CH2OH group. |

| H3 (CH2) | ~2.0 - 2.5 | Multiplet (m) | Coupled to H2 and H4 protons. |

| H4 (CH2-N) | ~3.2 - 3.7 | Multiplet (m) | Coupled to H3 protons. Shift is downfield due to adjacent nitrogen. |

| CH2OH | ~3.6 - 3.9 | Multiplet (m) or Doublet of doublets (dd) | Coupled to H2. Protons are diastereotopic. |

| NH / OH | Variable | Broad singlet (br s) | Chemical shift is dependent on concentration, solvent, and temperature. Protonation in the HCl salt will significantly shift the NH proton downfield. |

Table 2: Predicted ¹³C NMR Chemical Shifts for (Azetidin-2-yl)methanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 (CH-N) | ~60 - 65 | Chiral carbon, attached to nitrogen and the hydroxymethyl group. |

| C3 (CH2) | ~20 - 25 | The most upfield carbon signal in the ring. |

| C4 (CH2-N) | ~45 - 50 | Carbon adjacent to the nitrogen atom. |

| CH2OH | ~65 - 70 | Carbon of the primary alcohol, deshielded by the oxygen atom. |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For (azetidin-2-yl)methanol, COSY would be expected to show correlations between the H2 proton and the protons on C3, as well as the protons of the hydroxymethyl group. It would also show a correlation between the C3 and C4 protons, confirming the connectivity within the azetidine ring. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, confirming that the proton at ~3.5-4.0 ppm is attached to the carbon at ~60-65 ppm (C2).

Since (azetidin-2-yl)methanol possesses a stereocenter at the C2 position, it exists as a pair of enantiomers. NMR spectroscopy can be used to determine the absolute configuration and enantiomeric purity, typically by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). bohrium.comnsf.gov

Commonly used CDAs for compounds with alcohol and amine functionalities include α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, and α-methoxyphenylacetic acid (MPA). researchgate.net Upon reaction with the hydroxyl or amino group of (azetidin-2-yl)methanol, two different diastereomeric esters or amides are formed. The protons in these diastereomers are in different chemical environments, leading to separate, distinguishable signals in the ¹H NMR spectrum. By analyzing the chemical shift differences (Δδ) between the signals of the two diastereomers, the absolute configuration of the original chiral center can often be assigned based on established empirical models. researchgate.net Alternatively, the use of chiral solvating agents can induce temporary diastereomeric interactions, causing chemical shift non-equivalence in the NMR spectrum without covalent modification. acs.org

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule.

For (azetidin-2-yl)methanol, the neutral molecule has a chemical formula of C4H9NO. nih.gov In the mass spectrometer, it is typically protonated to form the molecular ion [M+H]⁺, with the formula C4H10NO⁺. HRMS would be used to confirm this composition.

Molecular Formula (Free Base): C4H9NO

Monoisotopic Mass (Free Base): 87.06841 Da nih.gov

Molecular Formula (Protonated): C4H10NO⁺

Calculated Exact Mass (Protonated): 88.07569 Da

Observing an ion with an m/z value that matches this calculated exact mass to within a few parts per million (ppm) provides strong evidence for the elemental formula of (azetidin-2-yl)methanol. The hydrochloride salt itself (C4H10ClNO, MW: 123.58) would not typically be observed as a single entity in the gas phase under standard ESI or EI conditions. chemscene.com

In mass spectrometry, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help identify the molecule and confirm its structure. The fragmentation of (azetidin-2-yl)methanol would be predicted to follow pathways characteristic of both alcohols and cyclic amines. libretexts.org

Common fragmentation pathways include:

Alpha-Cleavage: This is a very common pathway for both amines and alcohols. For cyclic amines, alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to the opening of the ring. This would result in a radical cation with the same mass as the molecular ion but with a linear structure.

Loss of the Hydroxymethyl Group: Cleavage of the bond between C2 and the methanol carbon would result in the loss of a neutral CH2OH radical (mass 31 u), leading to the formation of an azetidinyl cation at m/z 56. The observation of a prominent peak at m/z 31 (CH2OH⁺) from the alternative fragmentation is a characteristic indicator of a primary alcohol. youtube.com

Dehydration (Loss of H2O): Alcohols can readily lose a molecule of water (mass 18 u) from the protonated molecular ion. youtube.com This would generate a fragment ion at m/z 70 ([M+H - H2O]⁺).

Table 3: Predicted Key Mass Spectrometry Fragments for (Azetidin-2-yl)methanol

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 88 | [C4H10NO]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 70 | [C4H8N]⁺ | Loss of H2O from the molecular ion |

| 57 | [C4H9N]⁺• | Loss of CH2O (formaldehyde) via rearrangement |

| 56 | [C3H6N]⁺ | Loss of •CH2OH radical |

| 44 | [C2H6N]⁺ | Ring cleavage and subsequent fragmentation |

| 31 | [CH3O]⁺ | Fragment corresponding to the hydroxymethyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

In the hydrochloride salt, the azetidine nitrogen is protonated, forming an azetidinium cation. This significantly influences the IR spectrum compared to the free base. The key vibrational modes expected for this compound are detailed below.

Key Functional Groups and Their Expected IR Absorptions:

O-H Stretch: The hydroxyl group (-OH) will exhibit a broad and strong absorption band, typically in the region of 3400-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.

N-H Stretch: The protonated secondary amine in the azetidinium ring (>NH₂⁺) will show a broad absorption in the range of 3200-2700 cm⁻¹. This band often appears as a complex series of absorptions due to Fermi resonance and hydrogen bonding with the chloride anion.

C-H Stretch: The stretching vibrations of the C-H bonds in the azetidine ring and the methylene (B1212753) group of the methanol substituent will appear in the 3000-2850 cm⁻¹ region.

N-H Bend: The bending vibration of the N-H bond in the azetidinium ion is expected in the 1620-1550 cm⁻¹ range.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the primary alcohol will give rise to a strong absorption band in the 1050-1000 cm⁻¹ region.

Azetidine Ring Vibrations: The vibrations of the four-membered ring itself, including ring puckering and C-C and C-N stretching, will result in a series of absorptions in the fingerprint region (below 1500 cm⁻¹).

For comparative analysis, the ATR-IR spectrum of the parent azetidine hydrochloride is available and provides a foundational understanding of the vibrational modes of the azetidinium cation. nih.gov The spectrum of this compound would be expected to show additional strong bands corresponding to the O-H and C-O stretching of the hydroxymethyl group.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3400 - 3200 | Strong, Broad |

| Azetidinium (>NH₂⁺) | N-H Stretch | 3200 - 2700 | Strong, Broad |

| Alkyl (CH, CH₂) | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Azetidinium (>NH₂⁺) | N-H Bend | 1620 - 1550 | Medium |

| Primary Alcohol (-CH₂OH) | C-O Stretch | 1050 - 1000 | Strong |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), we can infer its likely solid-state characteristics based on studies of related azetidinium salts and general principles of crystal engineering.

Conformation of the Azetidine Ring:

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. rsc.org The degree of puckering can be influenced by the nature and position of substituents. researchgate.net For this compound, the hydroxymethyl group at the 2-position will influence the ring's preferred conformation. Computational studies on similar 2-substituted azetidines suggest that the substituent typically occupies a pseudo-equatorial position to minimize steric interactions. nih.gov

Crystal Packing and Hydrogen Bonding:

In the solid state of this compound, the crystal lattice will be held together by a network of electrostatic interactions and hydrogen bonds. The primary interactions will be between the positively charged azetidinium cation and the negatively charged chloride anion.

For a simple organic hydrochloride salt, such as acetamidinium chloride , the crystal structure reveals extensive hydrogen bonding between the cation and the chloride anion, dictating the packing arrangement. researchgate.net A similar scenario is expected for this compound, with the addition of the hydroxyl group providing further opportunities for hydrogen bonding.

| Parameter | Expected Feature for this compound | Basis of Prediction |

|---|---|---|

| Crystal System | Likely to be one of the common systems for small organic salts (e.g., monoclinic, orthorhombic) | General crystallographic trends for organic salts |

| Azetidine Ring Conformation | Puckered, with the hydroxymethyl group in a pseudo-equatorial position | Studies on azetidine ring conformation rsc.orgnih.gov |

| Key Intermolecular Interactions | Ionic interactions (Azetidinium⁺···Cl⁻), extensive hydrogen bonding (N-H···Cl, O-H···Cl, O-H···O) | Analysis of functional groups and crystal structures of similar salts researchgate.net |

Computational and Theoretical Studies on Azetidin 2 Yl Methanol Hydrochloride

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For (azetidin-2-yl)methanol hydrochloride, these calculations would elucidate the geometry of the azetidinium cation and its interaction with the chloride anion.

DFT calculations on various azetidinium salts have been instrumental in understanding their structure and reactivity. organic-chemistry.orgresearcher.life For this compound, such calculations would provide optimized bond lengths, bond angles, and dihedral angles. The N-H bond formed upon protonation would be a key feature, and its length and orientation relative to the rest of the molecule would be determined. The electronic structure would be characterized by a positive charge localized primarily on the nitrogen atom, influencing the polarity of the surrounding bonds.

Table 1: Predicted Geometrical Parameters for the (Azetidin-2-yl)methanol Cation *

| Parameter | Predicted Value |

| C-N Bond Length (Å) | ~1.50 - 1.55 |

| C-C Bond Length (Å) | ~1.54 - 1.58 |

| N-H Bond Length (Å) | ~1.02 - 1.05 |

| C-N-C Bond Angle (°) | ~88 - 92 |

| Ring Puckering Angle (°) | ~15 - 30 |

Note: These are estimated values based on computational studies of similar azetidinium systems. Actual values for this compound would require specific calculations.

Conformational Analysis and Energy Landscapes

The presence of the rotatable hydroxymethyl group (-CH₂OH) introduces conformational flexibility to the this compound molecule. Conformational analysis aims to identify the stable arrangements of the atoms (conformers) and to map the potential energy surface that governs their interconversion.

Computational methods can systematically explore the rotational freedom around the C2-C(methanol) bond to identify low-energy conformers. The relative energies of these conformers determine their population at a given temperature. It is expected that conformers that minimize steric hindrance between the hydroxymethyl group and the azetidinium ring will be energetically favored. Furthermore, intramolecular hydrogen bonding between the hydroxyl group and the chloride anion or even the azetidinium ring's nitrogen-bound hydrogen could play a role in stabilizing certain conformations.

The energy landscape, a multi-dimensional surface representing the energy of the molecule as a function of its geometry, can be computationally mapped. This map reveals the energy barriers between different conformers, providing insights into the dynamics of the molecule. For instance, a low energy barrier would indicate rapid interconversion between conformers at room temperature.

Theoretical Predictions of Reactivity and Reaction Mechanisms

Theoretical calculations are invaluable for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, the azetidinium ring is the primary site of reactivity due to its inherent ring strain and the presence of the positively charged nitrogen atom. nih.gov

Computational studies on azetidinium ions have shown that they are susceptible to nucleophilic ring-opening reactions. organic-chemistry.orgresearchgate.net DFT calculations can be used to model the attack of a nucleophile on the carbon atoms of the azetidinium ring. The regioselectivity of such reactions, i.e., which carbon atom is preferentially attacked, can be predicted by calculating the activation energies for the different possible reaction pathways. organic-chemistry.org Factors such as the nature of the substituent at the C2 position and the type of nucleophile have been shown to influence this regioselectivity. organic-chemistry.org

The reactivity of the hydroxyl group can also be explored theoretically. For instance, its propensity to act as a nucleophile or to be deprotonated under basic conditions can be assessed by calculating its acidity (pKa) and nucleophilicity indices.

Table 2: Calculated Reactivity Indices for a Model Azetidinium Cation *

| Index | Description | Predicted Trend |

| Fukui Function | Indicates sites susceptible to nucleophilic or electrophilic attack. | Higher values on ring carbons for nucleophilic attack. |

| Local Hardness | Measures the resistance to change in electron density at a specific site. | Lower values on ring carbons indicate higher reactivity. |

| Electrostatic Potential | Maps the charge distribution and predicts sites for electrostatic interactions. | Positive potential around the azetidinium ring attracts nucleophiles. |

Note: These are general trends observed in computational studies of azetidinium ions.

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, this compound will form a crystal lattice stabilized by a network of intermolecular interactions. The primary interactions will be the ionic bond between the azetidinium cation and the chloride anion, and hydrogen bonds.

Computational methods can be used to model the crystal packing and to analyze the hydrogen bonding network in detail. The azetidinium cation has two potential hydrogen bond donors: the N-H group and the O-H group. The chloride anion is a strong hydrogen bond acceptor. Therefore, strong N-H···Cl⁻ and O-H···Cl⁻ hydrogen bonds are expected to be the dominant interactions in the crystal lattice.

Solvation Models and Environmental Effects

The properties and behavior of this compound can be significantly influenced by its environment, particularly when dissolved in a solvent. Computational solvation models are used to simulate the effect of the solvent on the molecule.

There are two main types of solvation models: explicit and implicit. Explicit solvation models treat individual solvent molecules, providing a detailed picture of the solute-solvent interactions. However, these models are computationally expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net These models are computationally more efficient and are widely used to calculate solvation free energies.

For an ionic compound like this compound, solvation is a critical factor. The solvation energy, which is the energy released when a molecule is transferred from the gas phase to a solvent, can be calculated using these models. The calculations would show that the charged species, the azetidinium cation and the chloride anion, are well-stabilized by polar solvents. The choice of solvent can also influence the conformational preferences and the reactivity of the molecule. nih.gov

Emerging Research Directions and Future Perspectives in Azetidin 2 Yl Methanol Hydrochloride Chemistry

Development of Novel Synthetic Routes

The efficient and stereocontrolled synthesis of (azetidin-2-yl)methanol and its derivatives is a cornerstone for its broader application. While classical methods for azetidine (B1206935) synthesis exist, current research is focused on developing more practical, scalable, and asymmetric routes. nih.govnorthwestern.edu

A significant area of development is the asymmetric synthesis of the azetidine core, often starting from readily available chiral precursors. nih.govnih.gov For instance, practical asymmetric preparations of azetidine-2-carboxylic acid, a direct precursor to (azetidin-2-yl)methanol, have been developed using chiral auxiliaries like optically active α-methylbenzylamine. nih.gov Another approach involves the stereoselective reduction of azetidine-2-carboxylic acid or its esters.

Recent advances in synthetic methodology for azetidines include:

Ring Contraction Reactions: The transformation of larger rings, such as 2-pyrrolidinones, into α-carbonyl-azetidines presents a novel strategy. rsc.org

Cycloaddition Reactions: The [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, an aza-Paternò-Büchi reaction, offers a pathway to densely functionalized azetidines. rsc.org

C-H Activation: Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination has emerged as a powerful tool for constructing the azetidine ring with high functional group tolerance. rsc.org

These modern synthetic methods are paving the way for more efficient and diverse routes to chiral (azetidin-2-yl)methanol hydrochloride, enabling its production in practical quantities for further research and development. nih.gov

| Synthetic Strategy | Key Features | Precursor Example | Reference |

| Asymmetric Synthesis | Use of chiral auxiliaries for stereocontrol. | α-methylbenzylamine | nih.gov |

| Ring Contraction | Formation of azetidine from a larger ring. | 2-pyrrolidinones | rsc.org |

| [2+2] Photocycloaddition | Visible-light mediated, forms highly functionalized azetidines. | 2-isoxazoline-3-carboxylates | rsc.org |

| C-H Amination | Palladium-catalyzed, good functional group tolerance. | Amino-alkyl precursors | rsc.org |

Exploration of New Reaction Pathways

The reactivity of the azetidine ring, governed by its significant ring strain (approx. 25.4 kcal/mol), makes it a fascinating substrate for exploring new chemical transformations. rsc.org This inherent strain, while rendering the ring more stable than aziridines, allows for unique reactivity that can be triggered under specific conditions. rsc.org

Current research is actively exploring the following reaction pathways for (azetidin-2-yl)methanol and its derivatives:

Ring-Opening Reactions: The nucleophilic ring-opening of activated azetidinium ions is a key area of investigation. This process can occur in a stereoselective and regioselective manner, leading to the formation of functionalized linear amines. nih.gov Understanding the parameters that govern this regioselectivity is crucial for synthetic planning. nih.gov

Functionalization of the Azetidine Nitrogen: The secondary amine of the azetidine ring provides a handle for late-stage modification. This can be achieved through various reactions such as acylation, sulfonylation, and alkylation, allowing for the introduction of diverse functional groups. researchgate.netnih.gov

Functionalization at C3: Recent strategies have focused on the functionalization of the C3 position of the azetidine ring. This allows for the introduction of substituents that can modulate the properties of the final molecule. researchgate.netnih.gov

The exploration of these new reaction pathways is expanding the synthetic utility of this compound, enabling the creation of a wider range of complex molecules.

| Reaction Pathway | Description | Potential Products | Reference |

| Nucleophilic Ring-Opening | Cleavage of the azetidine ring by a nucleophile. | Polysubstituted linear amines | nih.gov |

| N-Functionalization | Modification at the azetidine nitrogen atom. | N-acylated, N-sulfonylated, N-alkylated derivatives | researchgate.netnih.gov |

| C3-Functionalization | Introduction of substituents at the C3 position. | 3-substituted azetidine derivatives | researchgate.netnih.gov |

Design of Advanced Derivatives with Tunable Properties

The (azetidin-2-yl)methanol scaffold is a valuable starting point for the design of advanced derivatives with tailored biological and physicochemical properties. The unique conformational constraints imposed by the four-membered ring can significantly influence the biological activity of molecules into which it is incorporated. acs.org

Emerging research in this area includes:

Peptidomimetics: The incorporation of azetidine-based amino acids, such as azetidine-2-carboxylic acid, into peptide chains can induce specific secondary structures, like γ-turns. acs.org This makes (azetidin-2-yl)methanol a valuable building block for designing conformationally constrained peptides with enhanced metabolic stability. researchgate.netnih.gov

Scaffolds for CNS-Active Agents: The synthesis and diversification of densely functionalized azetidine ring systems are being explored to create libraries of fused, bridged, and spirocyclic compounds for central nervous system (CNS) drug discovery. nih.gov

Bioactive Molecules: The azetidine motif is present in several bioactive molecules and natural products. rsc.org The design and synthesis of novel derivatives of (azetidin-2-yl)methanol are being pursued to develop new therapeutic agents, including antitumor compounds. nih.gov

The ability to fine-tune the properties of these derivatives by modifying the substituents on the azetidine ring or the methanol (B129727) side chain is a key driver of research in this area.

Integration into Flow Chemistry and Automation Platforms

The translation of novel synthetic routes from the laboratory to a larger scale often presents significant challenges. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. nih.gov

The integration of the synthesis of this compound and its derivatives into flow chemistry and automation platforms is a promising future direction. This could involve:

Continuous Synthesis of the Azetidine Core: Developing a continuous flow process for the key ring-forming reactions, which could lead to a more efficient and scalable production of the basic scaffold.

Automated Multi-Step Synthesis: The use of automated platforms to perform multi-step synthetic sequences, including functionalization and purification steps, could significantly accelerate the discovery and development of new derivatives. beilstein-journals.org

While the application of flow chemistry to azetidine synthesis is still in its early stages, the potential benefits in terms of efficiency, safety, and scalability are substantial.

Computational Design and Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. In the context of this compound chemistry, computational methods can be used to:

Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be employed to understand reaction mechanisms and predict the regioselectivity and stereoselectivity of reactions involving the azetidine ring. nih.govresearchgate.net This can help in the rational design of synthetic routes.

Design Novel Derivatives: Computational tools can be used to design new derivatives with desired properties. For example, fragment-based drug design (FBDD) approaches can be used to design novel inhibitors of biological targets, such as the epidermal growth factor receptor (EGFR). rsc.org

Predict Physicochemical Properties: Computational models can be used to predict key properties of new derivatives, such as solubility and membrane permeability, which are crucial for their potential applications.

The synergy between computational design and experimental synthesis is expected to play a pivotal role in accelerating the discovery of new and valuable derivatives of this compound.

常见问题

Q. What are the key synthetic routes for (azetidin-2-yl)methanol hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multistep routes involving:

- Aza-Michael Addition : Formation of the azetidine ring using NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates under basic conditions .

- Hydroxylation : Introduction of the methanol group via oxidation-reduction sequences (e.g., NaBH₄ reduction of ketones) .

- Hydrochloride Salt Formation : Treatment with HCl gas or concentrated HCl in ethanol to enhance solubility and stability .

Critical Parameters : - Temperature (0–25°C for aza-Michael addition), solvent polarity (methanol/THF), and stoichiometric ratios (e.g., 1:1.2 for amine:ketone) significantly impact yields (70–90%) and enantiopurity .

Q. How is the purity of this compound validated, and what analytical methods are recommended?

- Methodological Answer : Purity is assessed using: